
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for the synthesis of various pharmacologically active compounds. The presence of the iodothiazole moiety in this compound adds to its potential for unique chemical reactivity and biological activity.
Preparation Methods
The synthesis of tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-piperazinecarboxylate with 2-iodothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodothiazole moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antibacterial, and antifungal agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological targets and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of organic chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The iodothiazole moiety can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The piperazine ring enhances the compound’s ability to form hydrogen bonds and interact with macromolecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the iodothiazole moiety in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C12H18IN3O2S |
|---|---|
Molecular Weight |
395.26 g/mol |
IUPAC Name |
tert-butyl 4-(2-iodo-1,3-thiazol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H18IN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)9-8-14-10(13)19-9/h8H,4-7H2,1-3H3 |
InChI Key |
ZJJAAXWWSLRCTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(S2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


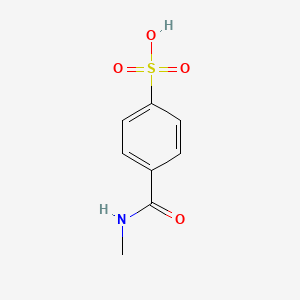
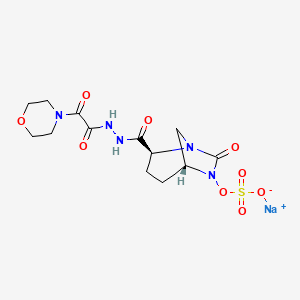
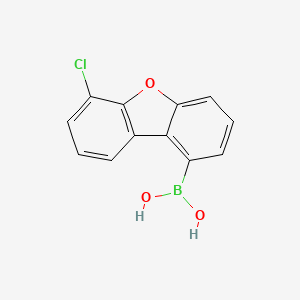

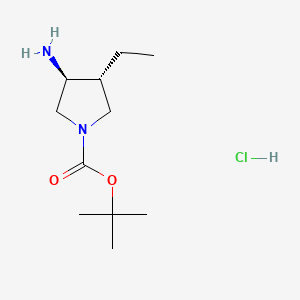
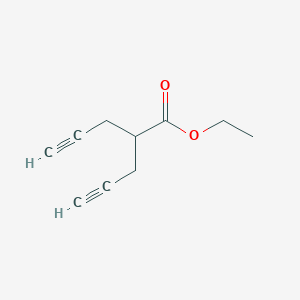
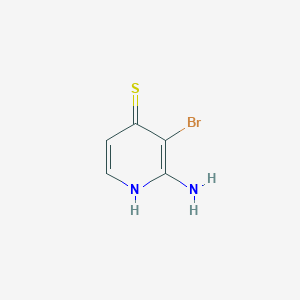
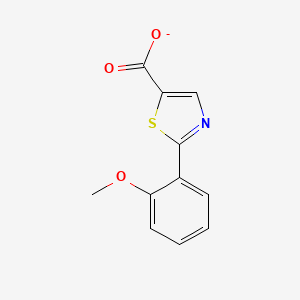


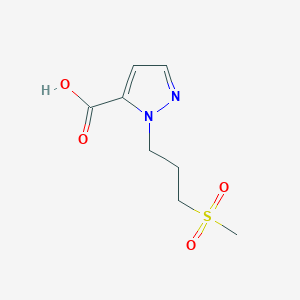
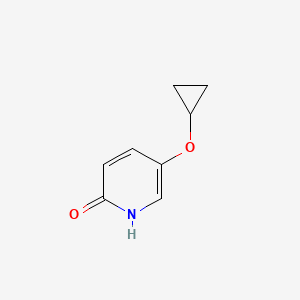
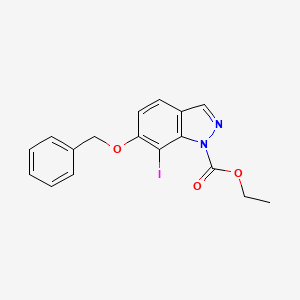
![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
